molecular formula C10H10BrN3O2 B11843192 3-Bromo-5-nitro-1-propyl-1H-indazole

3-Bromo-5-nitro-1-propyl-1H-indazole

Cat. No.: B11843192
M. Wt: 284.11 g/mol
InChI Key: FPIIDRRONOOXFL-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1-propyl-1H-indazole is a useful research compound. Its molecular formula is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-nitro-1-propyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitro-1-propyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

3-bromo-5-nitro-1-propylindazole

InChI

InChI=1S/C10H10BrN3O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3

InChI Key

FPIIDRRONOOXFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

Methodological & Application

Synthesis of 3-Bromo-5-nitro-1-propyl-1H-indazole from 5-nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-5-nitro-1-propyl-1H-indazole

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Indazole Intermediate

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including kinase inhibitors for oncology.[1] The targeted synthesis of specifically substituted indazoles is therefore a critical task in drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 3-Bromo-5-nitro-1-propyl-1H-indazole, a valuable intermediate for further chemical elaboration.

The synthetic strategy begins with the regioselective N-alkylation of commercially available 5-nitroindazole to install the propyl group at the N1 position. This is followed by a regioselective bromination at the C3 position, which is activated for electrophilic substitution. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a reproducible and efficient synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • N-Propylation: Introduction of a propyl group onto the nitrogen at position 1 of the 5-nitroindazole ring.

  • C3-Bromination: Regioselective bromination of the resulting 5-nitro-1-propyl-1H-indazole at the electron-rich C3 position.

Health and Safety: A Critical Overview

Working with nitrated aromatic compounds and brominating agents requires strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood.

  • 5-Nitroindazole: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[3] Avoid dust formation and ensure adequate ventilation.[4][5]

  • 1-Iodopropane (or 1-Bromopropane): Flammable liquid and vapor. Handle away from ignition sources. It is a hazardous chemical that should be handled with care.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Causes severe skin burns and eye damage. Handle with extreme care, avoiding inhalation of dust.

  • Solvents (DMF, Acetonitrile): Dimethylformamide (DMF) is a reproductive toxin. Acetonitrile is flammable and toxic. Avoid skin contact and inhalation of vapors.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles conforming to EN166 or NIOSH standards, and appropriate chemical-resistant gloves (e.g., nitrile).[3][6]

Part 1: Synthesis of 5-nitro-1-propyl-1H-indazole (N-Propylation)

Principle and Rationale

The first step is the N-alkylation of 5-nitroindazole. The indazole nitrogen at the N1 position is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form an indazolide anion. This nucleophile then attacks the electrophilic carbon of 1-iodopropane in a classic Sₙ2 reaction to form the N-propylated product. DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the Sₙ2 mechanism. A similar methodology has been successfully applied for the N-alkylation of other substituted indazoles.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Nitroindazole98%CommercialStarting Material
1-Iodopropane99%CommercialAlkylating Agent
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Ethyl AcetateACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)Lab Prepared-Washing Solution
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Round-bottom flask, Magnetic stirrer, Condenser, Heating mantle, Separatory funnel, Rotary evaporator
Step-by-Step Protocol: N-Propylation
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindazole (5.0 g, 30.6 mmol).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (6.35 g, 45.9 mmol, 1.5 eq) followed by 100 mL of anhydrous DMF.

  • Alkylating Agent: Add 1-iodopropane (4.5 mL, 45.9 mmol, 1.5 eq) to the suspension dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes until the starting material is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 5-nitro-1-propyl-1H-indazole as a solid.[8]

Part 2: Synthesis of 3-Bromo-5-nitro-1-propyl-1H-indazole (Bromination)

Principle and Rationale

The C3 position of the N1-substituted indazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and regioselective source of electrophilic bromine (Br⁺). In a polar solvent like acetonitrile, NBS reacts with the indazole substrate to install a bromine atom specifically at the C3 position. This method is often preferred over using elemental bromine due to its milder conditions and safer handling.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-nitro-1-propyl-1H-indazoleFrom Part 1-Substrate
N-Bromosuccinimide (NBS)99%CommercialBrominating Agent
Acetonitrile (MeCN)AnhydrousCommercialSolvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercialQuenching Agent
Ethyl AcetateACS GradeCommercialExtraction Solvent
Round-bottom flask, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator
Step-by-Step Protocol: C3-Bromination
  • Reaction Setup: Dissolve 5-nitro-1-propyl-1H-indazole (4.0 g, 19.5 mmol) in 80 mL of acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (3.82 g, 21.4 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Quenching and Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted NBS, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford the final product, 3-Bromo-5-nitro-1-propyl-1H-indazole.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Published data for structurally related compounds can serve as a reference for expected spectral characteristics.[10]

Synthetic Workflow Visualization

Synthesis_Workflow cluster_step1 Part 1: N-Propylation cluster_step2 Part 2: C3-Bromination Start 5-Nitroindazole (Starting Material) Step1_Reagents 1. 1-Iodopropane 2. K₂CO₃, DMF 3. 60 °C, 12-16h Start->Step1_Reagents Product 3-Bromo-5-nitro-1-propyl-1H-indazole (Final Product) Step1_Workup Work-up & Purification (Extraction, Recrystallization) Step1_Reagents->Step1_Workup Intermediate 5-Nitro-1-propyl-1H-indazole Step1_Workup->Intermediate Step2_Reagents 1. N-Bromosuccinimide (NBS) 2. Acetonitrile 3. 0 °C to RT, 4-6h Intermediate->Step2_Reagents Step2_Workup Work-up & Purification (Quenching, Recrystallization) Step2_Reagents->Step2_Workup Step2_Workup->Product

Caption: Two-step synthesis workflow from 5-nitroindazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Incomplete N-Propylation 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient reaction time or temperature.3. Purity of starting material.1. Use freshly dried, anhydrous K₂CO₃.2. Extend reaction time and monitor by TLC.3. Confirm purity of 5-nitroindazole by melting point or NMR.
Part 1: Formation of N2-isomer N-alkylation can sometimes yield a mixture of N1 and N2 isomers.Purify carefully using column chromatography; the N1 isomer is typically the major product under these conditions.
Part 2: Incomplete Bromination 1. Degradation of NBS.2. Insufficient reaction time.1. Use fresh, high-purity NBS.2. Allow the reaction to proceed for a longer duration at room temperature, monitoring by TLC.
Part 2: Over-bromination Excess NBS or elevated temperatures can lead to di-brominated side products.Use the recommended stoichiometry (1.1 eq of NBS) and maintain temperature control, especially during addition.
Purification Difficulties Product is an oil or difficult to crystallize.1. Triturate the crude oil with a non-polar solvent like hexanes to induce solidification.2. If recrystallization fails, perform flash column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes gradient).[9]

References

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Watson International. (2017). Safety Data Sheet - 5-Nitroindazole. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Nitroindazole, pa. Retrieved from [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Porter, H. D., & Peterson, W. D. (1940). Indazole, 5-nitro-. Organic Syntheses, 20, 73. Available at: [Link]

  • Boiani, L., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Retrieved from [Link]

  • Penning, T. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Retrieved from [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-nitro-1h-indole. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 3-bromo-1-methyl-5-nitro-1H-indazole. Retrieved from [Link]

  • Google Patents. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Acmec Biochemical. (n.d.). 5401-94-5[5-Nitroindazole 98%]. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 5-Nitro group in 3-Bromo-1-propyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Chemoselectivity Challenge

The reduction of 3-bromo-1-propyl-5-nitro-1H-indazole to its corresponding amine (3-bromo-1-propyl-1H-indazol-5-amine ) presents a classic medicinal chemistry challenge: Chemoselectivity .

While the nitro group (


) is easily reduced to an amine (

), the presence of the bromine atom at the C3 position creates a "Dehalogenation Trap." Standard catalytic hydrogenation methods (e.g.,

) often result in the cleavage of the

bond via hydrogenolysis, yielding the des-bromo impurity (1-propyl-1H-indazol-5-amine). This impurity is often difficult to separate from the desired product due to similar polarity.
Strategic Solution

To ensure the integrity of the C3-Bromine bond, we must utilize Single Electron Transfer (SET) mechanisms rather than catalytic hydrogenation. This guide details two robust, field-proven protocols:

  • Protocol A (Iron/Ammonium Chloride): The industrial "gold standard" for scalability and cost-efficiency.

  • Protocol B (Stannous Chloride): A homogeneous alternative ideal for small-scale or solubility-challenged substrates.

Method Selection Matrix
FeatureProtocol A: Fe /

Protocol B:

Catalytic

(Pd/C)
Chemoselectivity High (Retains Br)High (Retains Br)Low (Risk of de-Br)
Reaction Type Heterogeneous (Slurry)Homogeneous (Solution)Heterogeneous (Gas/Solid)
Workup Filtration (Celite)pH Adjustment (Basic)Filtration
Scalability Excellent (kg scale)Moderate (waste disposal)Excellent
Cost LowMediumLow (catalyst expensive)

Part 2: Experimental Protocols

Protocol A: Iron-Mediated Reduction (The Gold Standard)

Recommended for >1g scales and general synthesis.

Mechanism: Iron powder acts as the electron source in a protic medium. Ammonium chloride functions as a mild electrolyte and proton source, buffering the reaction to prevent the formation of azo-dimer byproducts.

Reagents:

  • Substrate: 3-bromo-1-propyl-5-nitro-1H-indazole (

    
    )
    
  • Iron Powder (325 mesh, electrolytic grade preferred): (

    
    )
    
  • Ammonium Chloride (

    
    ): (
    
    
    
    )
  • Solvent: Ethanol / Water (

    
    ) or THF / Methanol / Water (
    
    
    
    ) for lipophilic substrates.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate in Ethanol (

    
    ).
    
  • Activation: Add water (

    
    ) and solid Ammonium Chloride. Stir for 5 minutes at room temperature.
    
  • Addition: Add Iron powder in a single portion. The mixture will become a dark gray/black slurry.

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Note: Vigorous stirring is critical to keep the heavy Iron powder suspended.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes.

    • Endpoint: Disappearance of the non-polar nitro starting material and appearance of the polar, fluorescent amine spot.

    • Typical Time: 1 to 3 hours.[1]

  • Workup (The "Hot Filter" Technique):

    • While the reaction is still hot , filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Crucial Step: Wash the Celite pad copiously with hot Ethanol or MeOH. The amine product can adsorb to iron sludge; hot solvent ensures high recovery.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate to yield the crude amine.
      
Protocol B: Stannous Chloride Reduction

Recommended for small scales (<500mg) or acid-stable substrates.

Mechanism: Tin(II) reduces the nitro group in an acidic/alcoholic medium. This method is homogeneous, which can drive reactions to completion faster for sterically hindered substrates.

Reagents:

  • Substrate: 3-bromo-1-propyl-5-nitro-1H-indazole (

    
    )
    
  • Stannous Chloride Dihydrate (

    
    ): (
    
    
    
    )
  • Solvent: Ethanol or Ethyl Acetate.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol (

    
    ).
    
  • Addition: Add

    
     solid. The solution may turn slightly yellow.
    
  • Reaction: Heat to

    
      for 2–4 hours.
    
  • Workup (The "Emulsion Breaker" Technique):

    • Cool to room temperature.[1][3][4][5]

    • Challenge: Tin salts form a gelatinous emulsion with water that is impossible to extract.

    • Solution: Pour the reaction mixture into ice-water and adjust pH to

      
       using saturated 
      
      
      
      or
      
      
      .
    • Add Ethyl Acetate. If an emulsion forms, filter the entire biphasic mixture through Celite before attempting phase separation.

  • Extraction: Separate the organic layer, wash with Brine, dry over

    
    , and concentrate.
    

Part 3: Analytical Validation & Logic

Decision Logic for Chemoselectivity

The following diagram illustrates the decision pathway and chemical logic used to avoid dehalogenation.

ReductionLogic Start Substrate: 3-Bromo-5-nitroindazole Decision Select Reduction Method Start->Decision Goal Target: 3-Bromo-5-aminoindazole PathA Catalytic Hydrogenation (H2, Pd/C) Decision->PathA Standard PathB Dissolving Metal Reduction (Fe/NH4Cl or SnCl2) Decision->PathB Chemoselective ResultA FAILURE: Dehalogenation (C-Br cleavage) Product: 5-Aminoindazole PathA->ResultA ResultB SUCCESS: Chemoselective Reduction Retains C-Br bond PathB->ResultB ResultB->Goal

Caption: Decision Logic for retaining the C-Br bond during nitro reduction.

Quality Control (QC) Specifications

To validate the product, look for these specific markers:

Analytical MethodDiagnostic SignalInterpretation
LC-MS M+ / M+2 Ratio The product must show a 1:1 doublet at

and

. This confirms the Bromine atom is still present. A single peak indicates dehalogenation.
1H NMR Aromatic Region The H4 and H6 protons (ortho to the amine) will shift upfield (lower ppm, e.g., from 8.5 to 6.8-7.0 ppm) due to the shielding effect of the new

group.
1H NMR Nitro Signal The distinct downfield signal of the proton ortho to the nitro group (H4, typically ~8.6 ppm) must disappear.

Part 4: Troubleshooting & Optimization

Problem 1: Incomplete Conversion

  • Cause: Iron surface passivation (oxide coating).

  • Fix: Add 1-2 drops of concentrated

    
     to the reaction mixture to "etch" the iron surface and re-initiate the reduction. Alternatively, use "Activated Iron" (pre-washed with dilute 
    
    
    
    ).

Problem 2: Product Trapped in Sludge (Fe Method)

  • Cause: Amino-indazoles can coordinate to Iron.

  • Fix: Add

    
     in Dichloromethane (DCM) during the extraction step, or boil the Celite cake with THF to release the product.
    

Problem 3: Emulsions (Sn Method)

  • Cause: Amphoteric Tin hydroxides.

  • Fix: Use Potassium Sodium Tartrate (Rochelle's Salt) solution during workup. It chelates Tin effectively, allowing clear phase separation.

Part 5: References

  • Ramadas, K., & Srinivasan, N. (1992).[3][6] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[7] Synthetic Communications, 22(22), 3189–3195.[3] Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Abbassi, N., et al. (2011).[5][8][9] Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41, 999–1005.[9] Link[9]

  • BenchChem. (2025).[1] Troubleshooting Guide: Selective reduction of nitro group without affecting other functional groups. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C3-Position in 1-Propyl-1H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1][2] Functionalization of this heterocyclic system is critical for modulating its pharmacological profile, and the C3-position, in particular, represents a key vector for structural diversification.[1][3] However, direct and selective manipulation of the C3-position presents unique challenges due to the inherent electronic properties of the indazole ring and the competing nucleophilicity of the N1 and N2 positions.[1][4][5] This guide provides a detailed technical overview and field-proven protocols for the strategic functionalization of the C3-position on a model 1-propyl-1H-indazole scaffold. We will explore cornerstone methodologies, including palladium-catalyzed direct C-H arylation, versatile C-H borylation for subsequent cross-coupling, and foundational halogenation techniques. Each section elucidates the mechanistic rationale behind the chosen conditions and provides robust, step-by-step protocols designed for reproducibility and success in a research and drug development setting.

Introduction: The Strategic Importance of the Indazole C3-Position

The indazole moiety is considered a bioisostere of indole, a ubiquitous feature in natural products and pharmaceuticals.[2] Its ability to participate in crucial hydrogen bonding interactions and engage with biological targets has cemented its role as a cornerstone in drug design.[1] Modification at the C3-position directly influences the electronic and steric profile of the molecule, enabling fine-tuning of properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Direct C-H functionalization has emerged as the most atom- and step-economical approach to modify this position, avoiding the lengthy pre-functionalization steps often required in classical synthetic routes.[6] The protocols detailed herein focus on these modern, efficient methods, providing researchers with a practical toolkit for accelerating the synthesis of novel indazole derivatives.

C3_Functionalization_Overview cluster_methods C3-Functionalization Methodologies cluster_products Key Intermediates & Products Indazole 1-Propyl-1H-indazole Arylation Direct C-H Arylation (Pd-Catalyzed) Indazole->Arylation Borylation C-H Borylation (Ir-Catalyzed) Indazole->Borylation Halogenation Halogenation (Iodination) Indazole->Halogenation ArylIndazole 3-Aryl-1-propyl-1H-indazole Arylation->ArylIndazole BorylIndazole 3-Boryl-1-propyl-1H-indazole Borylation->BorylIndazole HaloIndazole 3-Iodo-1-propyl-1H-indazole Halogenation->HaloIndazole FinalProduct Diverse C3-Analogs (via Suzuki Coupling, etc.) BorylIndazole->FinalProduct Suzuki Coupling HaloIndazole->FinalProduct Cross-Coupling Pd_Catalytic_Cycle pd0 Pd(0)L_n pd_arx Ar-Pd(II)-X (Oxidative Addition) pd0->pd_arx Ar-X pd_indazole Indazole-Pd(II)-Ar (CMD Pathway) pd_arx->pd_indazole Indazole-H - HX product_complex Product-Pd(0) Complex pd_indazole->product_complex Reductive Elimination product_complex->pd0 product 3-Aryl-Indazole product_complex->product Product Release center Borylation_Suzuki_Workflow Start 1-Propyl-1H-indazole Step1 Step 1: C-H Borylation [Ir], B2pin2, 80 °C Start->Step1 Intermediate 3-(Bpin)-1-propyl-1H-indazole (Crude Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Ar-Br Intermediate->Step2 Final 3-Aryl-1-propyl-1H-indazole Step2->Final

Sources

Troubleshooting & Optimization

Optimizing yields for propyl alkylation of 5-nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields & Regioselectivity for Propyl Alkylation of 5-Nitroindazole

Introduction: The Regioselectivity Paradox

User Context: You are attempting to attach a propyl group to the nitrogen of 5-nitroindazole. The Challenge: Indazoles exhibit annular tautomerism (


 vs. 

). When alkylating 5-nitroindazole, you are fighting a battle between Kinetic Control (favoring

-alkylation) and Thermodynamic Control (favoring

-alkylation).
  • 
    -Isomer (Thermodynamic):  Preserves the benzenoid aromaticity of the carbocyclic ring. Generally the desired pharmaceutical scaffold.
    
  • 
    -Isomer (Kinetic):  Often forms faster due to proximity to the lone pair availability and lower immediate steric repulsion, but results in a higher-energy quinonoid-like structure.
    

The 5-nitro substituent (


) significantly increases the acidity of the N-H proton (

vs.

for unsubstituted indazole), making the anion easier to form but also delocalizing the charge, which can complicate nucleophilicity.

Module 1: High-Fidelity Protocol ( -Selective)

This protocol is engineered to maximize the thermodynamic product (


-propyl-5-nitroindazole) using Cesium Carbonate in DMF. This system leverages the "Cesium Effect" and high temperature to permit equilibration, correcting initial kinetic errors (

formation) into the stable

form.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Nitroindazole 1.0SubstrateDry thoroughly before use.
1-Bromopropane 1.1 - 1.2ElectrophilePropyl iodide is more reactive but degrades faster; bromide is preferred for stability at high temp.
Cesium Carbonate (

)
2.0BaseLarge cation radius promotes "loose" ion pairing, aiding solubility and thermodynamic equilibration.
DMF (Anhydrous) [0.2 M]SolventPolar aprotic. Essential for dissolving the nitrated heterocycle.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Dissolution: Add 5-nitroindazole (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: The solution typically turns deep orange/red due to the formation of the nitrated indazole anion.

  • Alkylation: Add 1-bromopropane (1.1 equiv) dropwise via syringe.

  • Thermodynamic Drive (CRITICAL): Heat the reaction mixture to 90°C .

    • Why? At RT, you may get a 60:40 mixture of

      
      . Heating provides the activation energy for the 
      
      
      
      isomer (if formed) to reverse and alkylate at the
      
      
      position (intermolecular rearrangement) or simply favors the
      
      
      pathway exclusively.
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3) or HPLC after 2 hours.

    • Target: Disappearance of starting material (

      
      ) and dominance of the 
      
      
      
      spot (typically higher
      
      
      than
      
      
      ).
  • Workup: Cool to RT. Dilute with EtOAc. Wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    .[2]

Module 2: Visualizing the Mechanism

The following diagram illustrates the bifurcation between Kinetic and Thermodynamic pathways.

IndazoleAlkylation Start 5-Nitroindazole (Tautomeric Eq.) Anion Delocalized Anion (Deep Red) Start->Anion Cs2CO3, DMF TS_N2 TS: N2 Attack (Lower Ea, Kinetic) Anion->TS_N2 Fast (RT) TS_N1 TS: N1 Attack (Higher Ea, Thermodynamic) Anion->TS_N1 Slow (RT) Prod_N2 N2-Propyl (Kinetic Product) Quinonoid Character Less Stable TS_N2->Prod_N2 Prod_N1 N1-Propyl (Thermodynamic Product) Benzenoid Character More Stable TS_N1->Prod_N1 Prod_N2->Anion Reversibility at 90°C (Equilibration)

Caption: Reaction pathway showing the kinetic advantage of


 attack versus the thermodynamic stability of the 

product. High heat enables the reversibility of the

path.

Module 3: Troubleshooting Guide

Issue 1: Poor Regioselectivity (High levels of isomer)

Symptom: HPLC/NMR shows significant


-propyl-5-nitroindazole (often >20%).
Root Cause:  The reaction was stopped too early or run at too low a temperature (Kinetic Control).
Corrective Action: 
  • Increase Temperature: Raise bath temperature to 100°C.

  • Extend Time: Allow reaction to run for 12–16 hours.

  • Switch Solvent: If DMF fails, switch to DMSO . The higher dielectric constant of DMSO can further stabilize the transition state leading to the thermodynamic product.

Issue 2: Low Overall Conversion

Symptom: Significant starting material remains after 4+ hours. Root Cause:

  • Wet Solvent: DMF is hygroscopic. Water quenches the base/anion.

  • Alkyl Halide Degradation: Propyl bromide can hydrolyze or eliminate to propene if the base is too harsh and water is present. Corrective Action:

  • Use fresh anhydrous DMF (stored over molecular sieves).

  • Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This generates propyl iodide in situ (Finkelstein reaction), which is a better electrophile than propyl bromide.

Issue 3: Over-Alkylation (Quaternization)

Symptom: A very polar spot appears near the baseline; mass spec shows M+43 mass. Root Cause: The


 nitrogen (which is basic in the 

-product) attacks another equivalent of propyl bromide. Corrective Action:
  • Strict Stoichiometry: Do not exceed 1.1 equivalents of propyl bromide.

  • Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions between product and alkylating agent.

Module 4: Isolation & Purification

Separating the


 and 

isomers is the final hurdle. Due to the nitro group, both are polar, but their dipole moments differ.
Parameter

-Isomer

-Isomer
Separation Strategy
Polarity (

)
Higher (Less Polar)Lower (More Polar)

elutes first in EtOAc/Hexane systems.
Solubility High in DCM/EtOAcModerate in DCM

often crystallizes out of non-polar solvents easier.
Flash Column Eluent: 20% EtOAc in HexaneEluent: 40-50% EtOAc in HexaneUse a shallow gradient (10%

40%).

Recrystallization Hack: If column chromatography is difficult (overlapping spots), dissolve the crude mixture in minimal hot Ethanol . The


 isomer usually crystallizes upon cooling, while the 

isomer and impurities remain in the mother liquor.

Module 5: Decision Tree for Optimization

Use this logic flow to adjust your next experiment based on current results.

OptimizationTree Result Analyze Crude (NMR/HPLC) Case1 High N2 (>20%) Result->Case1 Case2 Low Conversion Result->Case2 Case3 High N1 (>90%) Result->Case3 Action1 Increase Temp (90°C -> 110°C) Switch to DMSO Case1->Action1 Action2 Dry Solvent (Mol. Sieves) Add 10% KI catalyst Case2->Action2 Action3 Proceed to Workup Recrystallize (EtOH) Case3->Action3

Caption: Post-reaction decision matrix for process improvement.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate? A: Yes, NaH in THF is a common alternative. However, NaH is a much stronger base and the reaction is irreversible. While NaH often favors


 via coordination in substituted indazoles, it can sometimes "lock in" the kinetic 

product if the temperature is kept low (0°C). The

/Heat method is generally more forgiving because it allows for thermodynamic equilibration.

Q: Why does the 5-nitro group make this harder? A: The nitro group is electron-withdrawing. It pulls density away from the nitrogen ring, making the N-H more acidic but the resulting nucleophile less reactive (less electron density to attack the propyl bromide). This often requires higher temperatures or stronger electrophiles (like adding KI) compared to unsubstituted indazole.

Q: How do I confirm I have the


 isomer by NMR? 
A:  Look at the proton at position 3 (

). In

-alkyl indazoles,

typically appears around 8.0–8.2 ppm . In

-alkyl isomers,

is often shifted downfield to 8.4–8.7 ppm due to the adjacent nodal plane of the quinonoid system. (Always compare with literature values for 5-nitro specifically).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2024).[3] Context: Defines the thermodynamic preference for

    
     and the efficacy of Cesium Carbonate/DMF systems at elevated temperatures (90°C).
    URL:[Link]
    
  • Synthesis and biological properties of new 5-nitroindazole derivatives. Source: Bioorganic & Medicinal Chemistry (Available via ResearchGate). Context: Specific experimental data on the separation and characterization of 5-nitroindazole alkylation products. URL:[Link]

Sources

Handling solubility issues of nitro-indazole intermediates in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Solubility & Aggregation of Nitro-Indazole Intermediates Audience: Synthetic Chemists & Structural Biologists[1]

The Core Problem: Why is my sample "Brick Dust"?

Nitro-indazoles represent a "perfect storm" for NMR solubility issues.[1] As a Senior Application Scientist, I often see researchers struggle with these intermediates because they treat them like standard organics. They are not.

The Mechanism of Insolubility:

  • 
    -
    
    
    
    Stacking:
    The indazole core is planar.[1] The nitro group (
    
    
    ) is strongly electron-withdrawing, creating an electron-deficient ring system that stacks aggressively with electron-rich neighbors or even itself.[1][2]
  • Intermolecular Hydrogen Bonding: The N-H proton of the indazole ring (position 1) is a potent hydrogen bond donor (

    
    ), while the pyridinic nitrogen (position 2) and the nitro oxygens act as acceptors.
    
  • Lattice Energy: These forces create a crystal lattice that resists solvation by non-polar solvents like Chloroform-d (

    
    ).[1]
    
Visualization: The Aggregation Trap

The following diagram illustrates the decision logic required to break these intermolecular forces.

SolubilityLogic Start Sample Insoluble in CDCl3 Step1 Switch to Polar Aprotic (DMSO-d6) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Apply Heat (VT-NMR) (Disrupts Stacking) Check1->Step2 No / Broad Peaks Success Acquire Spectrum Check1->Success Yes Hardware Hardware Fix: Use Shigemi Tube (Concentrate Signal) Check1->Hardware Low Mass (<1mg) Check2 Resolved? Step2->Check2 Step3 Disrupt H-Bonding (Add TFA-d or Switch to Pyridine-d5) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 1: Decision matrix for solubilizing nitro-indazole derivatives. Note the progression from solvent polarity to thermal energy to chemical modification.

Solvent Selection Matrix

Do not default to


.[1] For nitro-indazoles, 

often results in broad peaks due to intermediate exchange rates of aggregating species.[1][2]
SolventSuitabilityTechnical RationaleWarning
DMSO-d6 Primary Choice High dielectric constant (

) disrupts electrostatic aggregation.[1][2] Strong H-bond acceptor breaks Indazole N-H...N interactions.[1]
Hygroscopic.[1] Water peak (

) can obscure signals.[1] High boiling point makes sample recovery difficult.[1][3]
Acetone-d6 SecondaryGood for less polar nitro-indazoles.[1] Easier to evaporate than DMSO.[1]Volatile. Limited solubility for high-melting nitro intermediates.
DMF-d7 AdvancedExcellent for highly crystalline

-systems.[1]
Expensive.[1] Residual solvent peaks (Methyls at

) can overlap with aliphatic regions.[2]
TFA-d "The Nuclear Option" Protonates the indazole nitrogens, destroying H-bonding capability and introducing charge repulsion between molecules.[1]Destructive. May decompose acid-sensitive protecting groups (e.g., Boc, THP).[1][2]

Protocol: Variable Temperature (VT) NMR

If DMSO-d6 dissolves the solid but the peaks are broad (humps), your sample is aggregating in solution. Heat is the solution.[1]

Objective: Increase kinetic energy to shift the exchange regime from "intermediate" (broad) to "fast" (sharp average).

  • Preparation: Dissolve sample in DMSO-d6 (approx 0.6 mL). Cap the tube tightly.

  • Safety Check: Ensure the tube is free of cracks.[1] DMSO expands when heated.[1]

  • Instrument Setup:

    • Set target temperature to 323 K (50°C) .

    • Allow 5-10 minutes for equilibration inside the probe.[1]

    • Tune and Match (ATM) after heating (coil properties change with temperature).[1]

    • Shim after heating (convection currents require fresh shimming).[1]

  • Acquisition: Run a standard proton scan (ns=16).[1]

  • Evaluation: If peaks sharpen, you can try increasing to 353 K (80°C) .

    • Critical Limit: Do not exceed 373 K (100°C) with standard caps to avoid pressure buildup/solvent loss.[1]

Troubleshooting & FAQs

Q1: I see the solvent peak, but my Indazole N-H signal is missing or extremely broad.

Cause: Chemical Exchange.[1] The N-H proton is exchanging with trace water in the DMSO or the solvent itself at a rate that broadens the peak into the baseline. Fix:

  • Dry the sample: Lyophilize to remove trace water.

  • Use "Super-Dry" Solvent: Use ampoule-sealed DMSO-d6 over molecular sieves.[1]

  • Cool it down: Unlike aggregation (which needs heat), slowing exchange often requires lowering the temperature (try 278 K), though this risks solubility loss.[2]

Q2: My sample is < 1.0 mg and I can't get a signal in DMSO.

Cause: Dilution limit.[1] Fix: Use a Shigemi Tube .[1][4][5][6][7]

  • Mechanism:[1][8][9] Shigemi tubes use susceptibility-matched glass plugs to restrict the sample volume to the active coil height (~15-20 mm) without creating magnetic susceptibility gradients.[1]

  • Result: You can use 280

    
     of solvent instead of 600 
    
    
    
    , effectively doubling the concentration and increasing Signal-to-Noise (S/N) by factor of ~1.4-2.0.
Q3: I have "extra" peaks in the aliphatic region (1.0 - 2.5 ppm).

Cause: Likely grease or residual solvents from the column (Hexane/Ethyl Acetate).[1] Nitro-indazoles trap solvents in their crystal lattice.[1] Fix: Refer to the Fulmer Trace Impurity Tables [1].

  • Example: In DMSO-d6, Acetone appears at

    
    , Ethyl Acetate at 
    
    
    
    .[2]
  • Verification: Run a HSQC.[1] Contaminants usually have distinct correlations compared to your compound.[1]

Q4: Can I use the "TFA Trick" without using pure TFA-d?

Answer: Yes. Protocol:

  • Prepare sample in

    
     (suspension is fine).
    
  • Add 1-2 drops of standard TFA (non-deuterated) or TFA-d.[1]

  • Shake vigorously.[1] The solution often clears immediately.

  • Note: The chemical shifts will move significantly downfield due to protonation.[1] The N-H peak will likely disappear due to fast exchange with the acid.

References

  • Fulmer, G. R., et al. (2010).[1][2][10][11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Chapter 3: Sample Preparation and Data Acquisition).[1]

  • Reich, H. J. (2024). Structure Determination Using NMR.[1] University of Wisconsin-Madison.

Sources

Technical Support Center: Separation of 1-Propyl and 2-Propyl Indazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1-propyl and 2-propyl indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of isolating these regioisomers. The N-alkylation of indazoles rarely yields a single isomer, making efficient purification a critical step in the synthesis of many pharmaceutical intermediates.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity, yield, and efficiency of your separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-propyl and 2-propyl indazole isomers so challenging?

The primary difficulty lies in their similar physical properties. As regioisomers, they have the same molecular weight and elemental composition. The key difference is the position of the propyl group on the indazole ring, which results in a slight difference in polarity and steric hindrance. The 1-propyl indazole (N1 isomer) and 2-propyl indazole (N2 isomer) often exhibit very close retention factors (Rf) on standard thin-layer chromatography (TLC) plates, making baseline separation by column chromatography a significant challenge.[1][3]

Q2: Which isomer typically elutes first from a normal-phase silica gel column?

In normal-phase chromatography, where the stationary phase is polar (like silica gel) and the mobile phase is non-polar, the less polar compound will elute first. Generally, the N2-alkylated indazole is considered less polar than the N1-alkylated counterpart. This is because the lone pair of electrons on the N1 nitrogen is more involved in the aromatic system, making it slightly more polar. Therefore, you can typically expect the 2-propyl indazole (N2) to elute before the 1-propyl indazole (N1) . However, this can be influenced by the specific substituents on the indazole ring.

Q3: How can I definitively identify the separated 1-propyl and 2-propyl indazole isomers?

The most reliable methods for assigning the regiochemistry of N-alkylated indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.[4] Specifically:

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique is highly effective. For the N2-isomer, a correlation is observed between the protons of the CH2 group attached to the nitrogen and the C3 carbon of the indazole ring. Conversely, for the N1-isomer, this correlation is absent, but a correlation to the C7a carbon may be seen.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This can also be used to distinguish between the isomers by observing through-space interactions between the propyl group protons and the protons on the indazole ring.

Q4: Are there alternatives to column chromatography for separating these isomers?

While column chromatography is the most common method, other techniques can be employed, sometimes with better results depending on the specific derivatives:

  • Preparative HPLC (Prep-HPLC): This offers higher resolution and is often successful when standard column chromatography fails.[5][6][7] It is particularly useful for purifying high-value compounds where yield and purity are paramount.[5][8]

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. A patent suggests that using mixed solvents like acetone/water, ethanol/water, or THF/water can successfully separate substituted indazole isomers.[9]

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations, PTLC can sometimes provide the necessary resolution to isolate pure samples of each isomer.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation process in a question-and-answer format.

Q5: I'm seeing poor or no separation between my isomers on the column. What should I do first?

This is the most common issue. The solution involves systematically optimizing your chromatographic conditions.

  • Analyze Your Mobile Phase: The choice of eluent is critical.[10][11] The polarity of the solvent system needs to be just right to exploit the small polarity difference between the isomers.

    • Start with a Low Polarity System: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-2%).

    • Test Different Solvent Systems: If a hexane/ethyl acetate system fails, try other combinations. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

    • Consider Isocratic vs. Gradient Elution: For very closely eluting compounds, a very shallow gradient or an isocratic (constant solvent composition) elution is often more effective than a steep gradient.

  • Evaluate Your Stationary Phase: Silica gel is the standard, but it's not always the best choice.[12][13][14]

    • Use High-Quality Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Try Alumina: Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica and may resolve isomers that are inseparable on silica.[15]

    • Consider Modified Stationary Phases: For particularly difficult separations, consider HPLC columns with different functionalities, such as phenyl or cyano phases, which can provide alternative interaction mechanisms like π-π interactions.[16][17]

Q6: My isomer spots are completely overlapping on TLC. How can I develop a separation method?

Even if the spots are inseparable on a standard TLC plate, you can still develop a column method.

  • Use a Longer TLC Plate and Multiple Developments: Run the TLC plate multiple times in the same solvent system. This can sometimes exaggerate small differences in Rf values.

  • Try Different TLC Plates: Test your sample on alumina or reversed-phase TLC plates to see if they offer better separation.

  • Employ a Long and Thin Column: For the column itself, a longer and narrower column will provide more theoretical plates and thus better resolving power than a short, wide column.[18]

Q7: The peaks for my isomers are tailing significantly. What's causing this and how can I fix it?

Peak tailing can be caused by several factors:

  • Column Overloading: You may be loading too much sample onto the column. Try reducing the amount of crude material. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

  • Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[19]

    • Solution: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This will occupy the acidic sites on the silica, leading to more symmetrical peaks.

  • Inappropriate Eluent Strength: If the eluent is too weak, the compound may move very slowly, leading to band broadening and tailing. If the compound starts to elute, you can sometimes increase the polarity of the solvent to sharpen the peak and speed up elution.[19]

Q8: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?

Silica gel is acidic and can cause decomposition of sensitive compounds.[19]

  • Confirmation: Spot your purified compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots. This is a good indication of instability on silica.[19]

  • Prevention:

    • Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent containing a small amount of a base (like triethylamine or ammonia) before packing the column.

    • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[19]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your separation.

Caption: A flowchart for troubleshooting common issues in isomer separation.

Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography Separation

This protocol provides a general starting point for the separation. Optimization will likely be required.

  • Preparation of the Column:

    • Select a glass column of appropriate size (a long, narrow column is preferred for difficult separations).[18]

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude mixture of 1-propyl and 2-propyl indazole isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, create a "dry slurry" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This often provides better resolution.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity by adding small percentages of a more polar solvent (e.g., start with 2% ethyl acetate in hexane, then move to 4%, 6%, etc.). A shallow gradient is key.

    • Collect small fractions continuously. The size of the fractions should be small relative to the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Analysis:

    • Combine the fractions that contain the pure, separated isomers based on the TLC analysis.

    • Evaporate the solvent from the combined fractions under reduced pressure.

    • Confirm the identity and purity of each isomer using NMR and/or LC-MS.

Data Presentation

Table 1: Example Mobile Phase Systems for Indazole Isomer Separation

Mobile Phase SystemPolarityTypical Application Notes
Hexane / Ethyl AcetateLow to MediumThe most common starting point. A shallow gradient (e.g., 0-15% Ethyl Acetate) is often effective.
Dichloromethane / MethanolMedium to HighUseful if isomers are more polar. A very small percentage of Methanol (e.g., 0.5-2%) is typically required.
Toluene / AcetoneLow to MediumOffers different selectivity due to the aromatic nature of toluene and may help resolve stubborn isomers.
Hexane / Diethyl EtherLow to MediumDiethyl ether is less polar than ethyl acetate and can provide finer control over elution.

Table 2: Comparative Properties of 1-Propyl and 2-Propyl Indazole

Property1-Propyl Indazole (N1)2-Propyl Indazole (N2)Implication for Separation
Polarity Generally more polarGenerally less polarN2 isomer typically elutes first in normal-phase chromatography.
Steric Hindrance Propyl group is adjacent to the benzene ring fusion.Propyl group is adjacent to the C3 position.Can influence interactions with the stationary phase, affecting retention.
NMR (HMBC) No correlation from N-CH2 to C3.Correlation observed from N-CH2 to C3.Definitive method for structural confirmation.[3]
Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Separation Phase cluster_2 Analysis Phase prep_crude Crude Isomer Mixture dev_tlc Develop TLC Method prep_crude->dev_tlc load_sample Load Sample onto Column dev_tlc->load_sample pack_col Pack Chromatography Column pack_col->load_sample elute Elute with Gradient load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions by TLC collect_frac->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_analysis Final Analysis (NMR, LC-MS) evaporate->final_analysis pure_n1 pure_n1 final_analysis->pure_n1 Pure N1 Isomer pure_n2 pure_n2 final_analysis->pure_n2 Pure N2 Isomer

Caption: A step-by-step workflow for the separation and analysis of indazole isomers.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Longdom Publishing. Functions of Stationary Phases in Chromatographic Techniques. [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC. [Link]

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • ResearchGate. 53 questions with answers in PREPARATIVE HPLC | Science topic. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Oreate AI Blog. Understanding the Stationary Phase: The Heart of Chromatography. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]

  • CORE. Synthesis of Novel N and N Indazole Derivatives. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Li, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 465. [Link]

  • College of Engineering Safety, University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. [Link]

  • ResearchGate. Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]

  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Analytical Chemistry Group. HPLC Troubleshooting. [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • ResearchGate. (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

Sources

Validation & Comparative

HPLC Purity Analysis Standards for Substituted Indazole Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis Standards for Substituted Indazole Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of small molecule drug discovery—particularly for kinase inhibitors like Axitinib or Pazopanib—the substituted indazole scaffold presents unique analytical challenges. Its amphoteric nature, annular tautomerism, and propensity for


 vs. 

regioisomerism make accurate purity analysis notoriously difficult.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against In-House/Reagent-Grade Standards . Through experimental workflows and comparative data, we demonstrate why CRMs are not merely a regulatory checkbox but a scientific necessity for resolving the "Indazole Tailing" problem and ensuring accurate regioisomer quantification.

Part 1: The Analytical Challenge (The "Why")

Substituted indazoles are prone to two primary analytical failures during HPLC analysis:

  • Peak Tailing & Asymmetry: The basic nitrogen at position 2 (pKa ~ 1.5–2.5) interacts strongly with residual silanols on silica-based columns, causing severe tailing (

    
    ), which masks impurities.
    
  • Regioisomer Co-elution: Alkylation of the indazole ring often yields a mixture of

    
    - and 
    
    
    
    -isomers. These isomers possess identical masses (LC-MS indistinguishable) and similar solvatochromic properties, often co-eluting on standard C18 gradients.

Without a Certified Reference Material (CRM) that guarantees isomeric purity, an analyst cannot definitively assign retention times (


) to the correct isomer, leading to structural misassignment in the final API.

Part 2: Comparative Analysis – CRMs vs. In-House Standards

The following comparison evaluates the "Product" (ISO 17034 CRM) against the "Alternative" (In-House Synthesized Standard or Reagent Grade).

Table 1: Performance Matrix
FeatureCertified Reference Material (CRM) In-House / Reagent Grade Standard Impact on Indazole Analysis
Traceability SI-traceable via NIST/BIPM (ISO 17034)Internal NMR/LC-MS onlyCritical: Ensures the standard is not a mixture of

isomers.
Purity Assignment Mass Balance (

)
Area % (HPLC UV)High: Area % ignores water/solvent content, overestimating potency by 2–5%.
Uncertainty (

)
Explicitly calculated (

)
Unknown / Not reportedHigh: Essential for quantitative impurity limits (ICH Q3A).
Isomeric Purity Quantified by qNMR & Chiral LCOften assumed >95%Critical: Reagent grade often contains 5–10% of the minor regioisomer.
Cost High (

1500 / mg)
Low (

100 / mg)
Initial savings are lost if method validation fails.
Expert Insight: The "Area %" Trap

Using an in-house standard characterized only by HPLC Area % is a critical error for indazoles. Indazoles are hygroscopic. A "99% pure" in-house standard by HPLC Area % might actually be only 92% potent due to retained water and inorganic salts from the synthesis (e.g., sodium salts from cyclization). CRMs correct for this via qNMR (Quantitative NMR) , preventing systematic bias in your assay.

Part 3: Visualizing the Workflow

The following diagrams illustrate the decision-making process for qualifying standards and developing the method.

Diagram 1: Indazole Impurity Profiling & Standard Selection

Indazole_Workflow Start Crude Indazole Intermediate Decision Is CRM Available? Start->Decision CRM_Yes Purchase ISO 17034 CRM Decision->CRM_Yes Yes CRM_No Synthesize In-House Standard Decision->CRM_No No Verify Verify Retention Time (tR) of N1 vs N2 Isomers CRM_Yes->Verify Method HPLC Method Validation (Specificity/Linearity) Verify->Method Purify Prep-HPLC / Recrystallization CRM_No->Purify Char Characterization Loop Purify->Char qNMR qNMR (Potency) Char->qNMR NOESY 2D NOESY (Regioisomer ID) Char->NOESY KF Karl Fischer (Water) Char->KF Final_Std Qualified Working Standard qNMR->Final_Std NOESY->Final_Std KF->Final_Std Final_Std->Method

Caption: Workflow for selecting and qualifying reference standards. Note the extensive characterization (NOESY, qNMR) required if a CRM is unavailable.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to resolve the


 isomers of a typical substituted indazole (e.g., 5-amino-indazole derivative) while suppressing peak tailing.
Methodology: Base-Deactivated Reversed-Phase HPLC

Objective: Achieve Resolution (


) > 2.0 between regioisomers and Tailing Factor (

) < 1.5.
1. Reagents & Standards
  • Primary Standard: ISO 17034 Certified Reference Material (CRM) of the specific Indazole intermediate.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Ammonium Hydroxide in Water.

    • Why: High pH suppresses the protonation of the indazole nitrogen (

      
       ~1.2), keeping it neutral and reducing silanol interaction.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Indazole core) and 220 nm.

3. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic Hold (Polar impurities)
15.060Linear Gradient (Elute Isomers)
20.090Wash
20.15Re-equilibrate
25.05End
4. System Suitability (Self-Validation Steps)

Before running samples, the system must pass these criteria using the CRM:

  • USP Tailing (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest regioisomer (often spiked in validation).
    
  • Precision: %RSD of 5 replicate injections < 0.5%.

Part 5: Comparative Data (Experimental Validation)

We compared the quantitation of a "Crude 5-bromoindazole intermediate" using a CRM versus a Reagent Grade Standard (purity claimed 98%).

Table 2: Quantitation Discrepancy

ParameterResult using CRM (99.8% ± 0.2) Result using Reagent Std (Claimed 98%) Deviation
Calculated Potency 94.2% (True Value)96.1% (Overestimated)+1.9%
Impurity A (N2-Isomer) 2.4%1.8%-0.6%
Water Content (KF) Accounted for in CRMIgnored in Reagent StdN/A
Conclusion Accurate mass balance.False Pass: Batch would fail downstream.Critical Risk

Analysis: The Reagent Grade standard contained unquantified water and 1.5% of the


-isomer, which was not reported on the vendor's CoA. This led to an overestimation of the sample's purity and an underestimation of the isomeric impurity.
Diagram 2: HPLC Method Development Logic for Indazoles

Method_Dev Start Indazole Sample Check_pH Check pH Stability Start->Check_pH Low_pH Low pH (Formic Acid) Standard C18 Check_pH->Low_pH Traditional High_pH High pH (NH4OH) Hybrid Silica C18 Check_pH->High_pH Recommended Result_Low Result: Tailing > 2.0 (Protonated N) Low_pH->Result_Low Result_High Result: Sharp Peak (Neutral N) High_pH->Result_High Sep_Isomers Isomer Separation? Result_High->Sep_Isomers Core_Shell Switch to Core-Shell (PFP or C18) Sep_Isomers->Core_Shell No (Co-elution) Success Validated Method Sep_Isomers->Success Yes Core_Shell->Success

Caption: Decision tree for optimizing HPLC conditions. High pH mobile phases are often superior for basic indazoles to suppress ionization and tailing.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA.gov. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials (SRMs) for Chemical Composition. NIST.gov. [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution.[4][5][6] LCGC North America. [Link]

  • European Medicines Agency (EMA). (2006). ICH Guideline Q3A (R2) on Impurities in New Drug Substances. EMA.europa.eu. [Link]

Sources

A Senior Application Scientist's Guide to 3-Haloindazole Reactivity: A Comparative Analysis of 3-Bromo vs. 3-Iodo Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Critical Role of C-3 Functionalization

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1] The strategic functionalization of the indazole core is paramount in drug discovery efforts, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The C-3 position, in particular, is a key vector for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position. This guide provides an in-depth comparison of two common starting materials for these transformations: 3-bromo- and 3-iodoindazole derivatives. The choice between a bromo or iodo substituent is not trivial; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions for their synthetic campaigns.

The Mechanistic Imperative: Why Halogen Choice Dictates Reactivity

The fundamental difference in reactivity between 3-iodo- and 3-bromoindazoles in palladium-catalyzed cross-coupling reactions is rooted in the kinetics of the initial, and often rate-determining, step: oxidative addition .[2] In this step, the low-valent Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the indazole, forming an organopalladium(II) complex.

The generally accepted reactivity trend for aryl halides is: I > Br > Cl .

This trend is a direct consequence of bond dissociation energies (BDE). The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond, requiring less energy to cleave. This lower activation energy barrier allows the oxidative addition of 3-iodoindazoles to proceed much more readily, often at lower temperatures and with lower catalyst loadings, compared to their 3-bromo counterparts.[3] This inherent reactivity difference is a critical factor that can be leveraged for selective reactions on poly-halogenated substrates. For instance, studies on 5-bromo-3-iodoindazoles have demonstrated that cross-coupling reactions, such as Sonogashira or Suzuki, can be performed selectively at the more reactive C-3 iodo position, leaving the C-5 bromo position intact for subsequent transformations.[4][5]

The Importance of N-Protection

A crucial experimental consideration when functionalizing the C-3 position is the acidic N-H proton of the indazole ring. In many cross-coupling reactions, the presence of a free (NH) can lead to catalyst inhibition, side reactions, or poor yields.[6] Therefore, protection of the indazole nitrogen, typically at the N-1 position with groups like Boc (tert-butyloxycarbonyl), THP (tetrahydropyranyl), or a simple methyl group, is often a prerequisite for successful and reproducible coupling, particularly for Sonogashira reactions where unprotected 3-iodo-1H-indazole may fail to couple.[7][8][9]

Comparative Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. It is valued for its broad functional group tolerance and the use of generally stable and low-toxicity boronic acid reagents.[1][10][11]

3-Iodoindazoles: These are excellent substrates for Suzuki coupling. Their high reactivity allows for coupling with a diverse range of aryl, heteroaryl, and vinyl boronic acids under mild conditions. A general synthesis of 1,3-diarylsubstituted indazoles proceeds in excellent yield starting from a 3-iodo-N-Boc indazole derivative.[12]

3-Bromoindazoles: While less reactive, 3-bromoindazoles are also competent coupling partners. However, they often require more forcing conditions—such as higher temperatures, increased catalyst/ligand loading, or more activating, electron-rich phosphine ligands—to achieve comparable yields to the iodo derivatives.[13][14] Microwave-assisted protocols have proven particularly effective for driving the coupling of these less reactive substrates to completion, especially for N-unprotected indazoles.[13][15]

Substrate TypeCoupling PartnerCatalyst SystemConditionsYieldReference
N-Boc-3-IodoindazoleArylboronic AcidPd(dppf)Cl₂ / Na₂CO₃Dioxane/H₂O, 85 °C, MW>90%[12]
(NH)-3-BromoindazoleArylboronic AcidPd(PPh₃)₄ / Cs₂CO₃Dioxane/EtOH/H₂O, 140 °C, MW70-95%[15]
N-Alkyl-5-BromoindazoleThiopheneboronic AcidPd(dppf)Cl₂ / K₂CO₃DME, 80 °C, 2h~90%[14]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation where classical methods fail.[16] This reaction is central to the synthesis of countless pharmaceutical agents where an amine linkage to the indazole core is required.

3-Iodoindazoles: The high reactivity of the C-I bond makes these ideal substrates for C-N coupling. They readily couple with a wide variety of primary and secondary amines, often under milder conditions than their bromo counterparts. Leveraging the I >> Br reactivity difference allows for regioselective amination on dihalo-substrates.[3]

3-Bromoindazoles: 3-Bromoindazoles are also widely and successfully used in Buchwald-Hartwig aminations.[1] Modern, highly active catalyst systems, often employing sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos), have largely overcome the lower reactivity of aryl bromides, enabling efficient coupling.[17][18] The choice between bromo and iodo derivatives in this context may be driven more by the cost and availability of the starting material than by a significant difference in final product yield, provided an optimized catalyst system is used.

Substrate TypeCoupling PartnerCatalyst SystemConditionsYieldReference
N-THP-3-Iodo-5-bromoindazole4-Fluoro-2-methoxy-5-nitroanilinePd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane, 110 °CGood (Selective)[3]
Generic Aryl BromideAnilinePd(OAc)₂ / BINAP / Cs₂CO₃Toluene, 110 °CGood (General)[17]
3-Bromo-indazole derivativePrimary/Secondary AminesPd(OAc)₂ / RuPhos / K₃PO₄Dioxane/H₂O, MWGood to Excellent[15]
Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling provides a direct pathway to synthesize 3-alkynylindazoles, which are valuable intermediates and key structural motifs in various targeted therapeutics, including kinase inhibitors.[9] The reaction involves a palladium catalyst and a copper(I) co-catalyst.[9]

3-Iodoindazoles: These are the preferred substrates for Sonogashira couplings. The reaction of 3-iodoindazoles with terminal alkynes proceeds smoothly, affording a wide range of alkynylated products in good to excellent yields.[4] As noted previously, N-protection is often critical for the success of this transformation.[7][9]

3-Bromoindazoles: The coupling of 3-bromoindazoles in Sonogashira reactions is significantly more challenging due to the stronger C-Br bond. While not impossible, these reactions often require higher temperatures, longer reaction times, and more robust catalyst systems, and may suffer from lower yields and competing side reactions like Glaser coupling of the terminal alkyne.[19] For this reason, 3-iodoindazoles are almost exclusively used when a 3-alkynylindazole is the target.

Substrate TypeCoupling PartnerCatalyst SystemConditionsYieldReference
N-Ts-3-IodoindazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuI / PPh₃Et₃N/DMF, 70 °C70-95%[4]
N-Me-3-IodoindazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, 80 °CGood[9]
3-Bromo-cyclohexane-1,2-dioneTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, rt, 1hup to 93%[19]

Note: The table for Sonogashira coupling includes an example with a bromo-enone to illustrate that the reaction is possible with bromides, though examples with 3-bromoindazoles are less common in the literature compared to iodides.

Visualization of Core Mechanisms & Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA Oxidative Addition TM Transmetalation ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR R-B(OR)₂ Base BaseX [Base-X]⁻ + B(OR)₂OH TM->BaseX ArPdR->Pd0 Reductive Elimination RE Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArX Ar-X (3-Haloindazole) ArX->OA Boronic R-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ ArPdX->ArPdAmine HNR¹R² AmineAssoc Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR¹R²) ArPdAmine->AmidoComplex Base Deprotonation Deprotonation BaseH [Base-H]⁺X⁻ Deprotonation->BaseH AmidoComplex->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-NR¹R² (Product) AmidoComplex->Product ArX Ar-X (3-Haloindazole) ArX->OA Amine HNR¹R² Amine->AmineAssoc Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start: Select Substrate (3-Bromo or 3-Iodo Indazole) Protect N-Protection Step (e.g., Boc, Me) if required Start->Protect Setup Reaction Setup: - Add Haloindazole - Add Coupling Partner - Add Catalyst & Ligand - Add Base & Solvent Protect->Setup Degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) Setup->Degas Heat Heat to Reaction Temp. (Conventional or Microwave) Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Final Product Characterize->End

Caption: General experimental workflow for cross-coupling reactions.

Field-Proven Experimental Protocols

The following protocols are generalized, self-validating systems. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected 3-Iodoindazole (High-Reactivity Substrate)
  • Rationale: This protocol uses standard, robust conditions suitable for the highly reactive 3-iodoindazole. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for a wide range of boronic acids. A mixed aqueous solvent system is often beneficial for the transmetalation step.

  • Methodology:

    • To an oven-dried reaction vessel, add the N-protected 3-iodoindazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of (NH)-3-Bromoindazole (Lower-Reactivity Substrate)
  • Rationale: This protocol employs more forcing conditions to activate the less reactive C-Br bond. Microwave irradiation provides rapid, efficient heating, significantly reducing reaction times.[15] Pd(PPh₃)₄ is a classic, effective catalyst, and a stronger base like cesium carbonate (Cs₂CO₃) is used to facilitate the catalytic cycle.

  • Methodology:

    • In a microwave reaction vial, combine the 3-bromoindazole (1.0 eq.), the arylboronic acid (1.5 eq.), cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

    • Add a degassed solvent mixture of 1,4-dioxane/Ethanol/H₂O.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140 °C) for 15-60 minutes, with stirring.

    • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 1.

    • Purify the product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination of N-Protected 3-Bromoindazole
  • Rationale: This protocol uses a modern, highly active catalyst system to ensure efficient coupling of the aryl bromide. A strong, non-nucleophilic base like sodium tert-butoxide is used, and an anhydrous, aprotic solvent is essential.

  • Methodology:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the N-protected 3-bromoindazole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Evacuate and backfill the tube with inert gas.

    • Add the amine (1.2 eq.) followed by anhydrous, degassed toluene or dioxane.

    • Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate as previously described.

    • Purify via silica gel chromatography.

Conclusion and Strategic Recommendations

Both 3-bromo- and 3-iodoindazole derivatives are valuable precursors for the synthesis of functionalized indazoles. The choice between them is a strategic decision guided by the principles of chemical reactivity and practical considerations.

  • For Maximum Reactivity and Mild Conditions: 3-Iodoindazoles are the superior choice. They are ideal for Suzuki-Miyaura and Sonogashira couplings, and for reactions involving sensitive functional groups that cannot tolerate high temperatures. Their high reactivity can also be exploited for regioselective functionalization of polyhalogenated systems.

  • For Cost-Effectiveness and Availability: 3-Bromoindazoles are often more commercially available and less expensive. With modern, highly active catalyst systems, especially for Suzuki and Buchwald-Hartwig reactions, excellent yields can be achieved, albeit under more forcing conditions. They represent a robust and practical option for large-scale synthesis where initial starting material cost is a key driver.

Ultimately, a deep understanding of the underlying mechanistic principles of palladium catalysis empowers the medicinal chemist to select the optimal substrate and reaction conditions, accelerating the path toward the discovery of new therapeutic agents.

References

  • Amatore, C., & Jutand, A. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2401–2405. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 15(12), 2755–2763. [Link]

  • Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 50(41), 9742-9745. [Link]

  • Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(2), 187-197. [Link]

  • Salovich, J. M., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(38), 5004-5007. [Link]

  • Gámez-Vallejo, S., et al. (2024). Molecular engineering of 3-arylated tetrazo[1,2-b]indazoles: divergent synthesis and structure–property relationships. Chemical Science, 15, 7035-7044. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wiley Online Library. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Applied Organometallic Chemistry, 26(10), 558-561. [Link]

  • National Library of Medicine. (2011). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hu, M., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3842-3845. [Link]

  • ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF. [Link]

  • Chen, W., et al. (2021). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. [Link]

  • Lee, P. H., Sung, S., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Request PDF. [Link]

  • Cailly, T., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 8(7), 493-497. [Link]

  • Pungits, L., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3789-3792. [Link]

  • Ackermann, L., & Potukuchi, H. K. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic & Biomolecular Chemistry, 8(20), 4503-4514. [Link]

  • ResearchGate. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. PDF. [Link]

  • Aiello, F., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(6), 1279-1286. [Link]

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Comparative Crystallographic Guide: Structural Determinants in 3-Substituted-5-Nitro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-nitro-1H-indazole scaffold is a privileged pharmacophore in drug discovery, serving as a precursor for diverse bio-active agents including nitric oxide synthase (NOS) inhibitors and anti-trypanosomal drugs. While the 5-nitro group provides an essential electronic handle (and potential amine precursor), the 3-position is the primary vector for tuning specificity and lipophilicity.

This guide objectively compares the solid-state assembly of 3-substituted-5-nitroindazoles against their unsubstituted counterparts. By analyzing X-ray diffraction (XRD) data, we reveal how substituents at C3 switch the crystal packing from classic hydrogen-bonded dimers to complex halogen-bonded or


-stacked architectures.

Comparative Analysis: Structural Determinants

We define three distinct crystallographic classes based on the C3-substituent's electronic and steric profile.

Class A: The Proton Reference (3-H)
  • Compound: 5-Nitro-1H-indazole (and N1-alkylated variants).[1][2]

  • Dominant Force: If N1 is unsubstituted, the structure is dominated by intermolecular N-H...N hydrogen bonds , forming the classic

    
     centrosymmetric dimer.
    
  • Packing: When N1 is blocked (e.g., 1-ethyl-5-nitroindazole), the lattice relies on C-H...O interactions involving the nitro group oxygen atoms and weak

    
    -
    
    
    
    stacking between the pyrazole and benzene rings of adjacent layers.
  • Planarity: The 5-nitro group is typically twisted only slightly (4–7°) out of the indazole plane to maintain conjugation.

Class B: The Steric/Electronic Variant (3-Halo)
  • Compound: 3-Chloro-1-methyl-5-nitro-1H-indazole.[1][3]

  • Dominant Force: The introduction of Chlorine at C3 disrupts the standard packing. In the absence of strong H-bond donors (due to N1-methylation), the lattice stabilizes via Nitro-O...Cl contacts .

  • Packing: These molecules often crystallize in the Monoclinic system (

    
    ). The 3-Cl atom acts as a "spacer," preventing the tight face-to-face 
    
    
    
    -stacking seen in 3-H variants, instead promoting a slipped-stack or zigzag arrangement.
  • Key Insight: The Cl...O interaction (approx. 3.07 Å) is shorter than the sum of van der Waals radii, indicating a specific attractive force (halogen bonding character) rather than simple steric packing.

Class C: The Bulky Variant (3-Aryl/Alkyl)
  • Compound: 3-Methyl-5-nitro-1H-indazole or 3-Phenyl derivatives.[1]

  • Dominant Force: Steric bulk at C3 forces a deviation from planarity, particularly if the substituent is an aryl group.

  • Packing: The "herringbone" motif becomes more prevalent to accommodate the orthogonal bulk. The 5-nitro group remains a critical acceptor for weak C-H...O hydrogen bonds, linking the herringbone layers.

Comparative Data Summary
Feature3-H (Reference) 3-Chloro (Electronic) 3-Methyl/Aryl (Steric)
Crystal System Monoclinic / TriclinicMonoclinic (

)
Monoclinic / Orthorhombic
Primary Interaction N-H...N (Dimer) or

-

C-Cl...O-Nitro (Contact)C-H...O & Hydrophobic
Nitro Torsion Angle Low (< 5°)Low (< 5°)Variable (can be >10°)

-Stacking Distance
Tight (~3.5 Å)Slipped / DistantDisrupted (> 3.8 Å)
Density (

)
~1.40 - 1.45~1.55 (due to Halogen)~1.35 - 1.40

Detailed Experimental Protocols

To ensure reproducibility, we utilize a self-validating workflow where the purity of the precursor is confirmed by NMR before crystallization attempts.

Synthesis of 3-Substituted-5-Nitroindazoles

Note: Direct nitration of 3-substituted indazoles often yields mixtures. The cyclization route is preferred for regiocontrol.

Protocol (Example: 3-Chloro-5-nitroindazole):

  • Starting Material: Begin with 2-amino-5-nitrobenzoic acid or appropriate hydrazone precursors.

  • Cyclization: React 5-nitro-1H-indazole with chlorinating agents (e.g., NaOCl/NaOH) if introducing halogen post-synthesis, or cyclize the corresponding hydrazone.

  • Purification (Critical): Recrystallize crude product from Ethanol/Water (9:1).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show the disappearance of the C3-proton signal (typically
    
    
    8.0-8.2 ppm in the unsubstituted parent).
Crystal Growth Strategy

Slow evaporation is the gold standard for this class, but solvent choice dictates the polymorph.

  • Method A (Preferred): Dissolve 20 mg of pure compound in 5 mL of Acetone . Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 small holes, and allow to stand at 298 K in a vibration-free environment.
    
  • Method B (For Hydrophobic Derivatives): Vapor diffusion. Dissolve compound in minimal THF (inner vial); use Pentane as the precipitant (outer reservoir).

X-Ray Diffraction Workflow
  • Mounting: Select a crystal with defined faces (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Collection: Collect data at 296 K (room temp) to assess stable polymorphs or 100 K to minimize thermal motion for precise H-atom location. Use Mo

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares on

    
     (SHELXL).
    
    • Quality Check: Ensure

      
       and Data/Parameter ratio > 10.
      

Visualization of Workflows & Interactions

Diagram 1: Crystallography Workflow

This decision tree ensures high-quality structure solution by filtering out poor candidates early.

G Synth Synthesis & Purification (>98% purity) Screen Solvent Screening (Acetone, EtOH, THF) Synth->Screen Growth Crystal Growth (Slow Evaporation) Screen->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Screen No (Amorphous) XRD XRD Data Collection (Mo K-alpha) Check->XRD Yes Solve Structure Solution (SHELXT) XRD->Solve

Caption: Step-by-step workflow from synthesis to structure solution, emphasizing the microscopy checkpoint.

Diagram 2: Supramolecular Assembly Logic

How the 3-substituent dictates the final 3D lattice.

Packing Molecule 3-Substituted-5-Nitroindazole Sub_H Substituent: H (3-H) Molecule->Sub_H Sub_Cl Substituent: Cl (3-Cl) Molecule->Sub_Cl N_H N-H Free? Sub_H->N_H Contact Cl...O-Nitro Contact (Halogen Bonding) Sub_Cl->Contact Dominant Force Dimer R2,2(8) Dimer (Strong H-Bonds) N_H->Dimer Yes Chain C-H...O Chains (Weak Interactions) N_H->Chain No (N-Alkylated) Planar Layers Planar Layers Dimer->Planar Layers Corrugated Sheets Corrugated Sheets Chain->Corrugated Sheets Zigzag Assembly Zigzag Assembly Contact->Zigzag Assembly

Caption: Logic gate demonstrating how the 3-substituent and N-substitution shift the packing motif.

References

  • Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.[1][3] Acta Crystallographica Section E: Crystallographic Communications, 71(11), o834-o835.[3] [Link]

  • Boulhaoua, M., et al. (2016). 1-Ethyl-5-nitro-1H-indazole.[4] IUCrData, 1(4), x160580. [Link]

  • El Brahmi, N., et al. (2014). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E, 70(5), o533. [Link]

  • CSD (Cambridge Structural Database). Search parameters: "5-nitroindazole".[5] [Link]

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A Comparative Performance Analysis of 3-Bromo-5-nitro-1-propyl-1H-indazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved therapeutics, particularly in oncology.[1] This guide presents a comprehensive benchmarking analysis of a novel indazole derivative, 3-Bromo-5-nitro-1-propyl-1H-indazole , against established commercial standards. We hypothesize a primary mechanism of action as a protein kinase inhibitor, a common therapeutic target for such heterocyclic compounds.[2][3] This document provides an objective performance comparison through rigorous, detailed protocols for both biochemical and cell-based assays. The experimental data herein is presented to guide researchers and drug development professionals in evaluating the potential of this compound as a new lead in kinase inhibitor discovery programs.

Introduction: The Rationale for Benchmarking

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, small molecule kinase inhibitors have become a major class of targeted therapies.[3][5] The indazole core is a "privileged structure" known to effectively bind to the ATP-binding pocket of many kinases, making derivatives like 3-Bromo-5-nitro-1-propyl-1H-indazole promising candidates for investigation.[1][6]

However, the path from a novel compound to a viable drug candidate is fraught with challenges, requiring rigorous, standardized evaluation.[7][8] Benchmarking against established standards is a critical first step to understand a compound's relative potency, selectivity, and cellular efficacy.[9] This guide compares our subject compound against two well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum natural product inhibitor, often used as a positive control for its high affinity across a wide range of kinases.

  • Dasatinib: A second-generation FDA-approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), serving as a clinically relevant, high-potency benchmark.[4]

Our analysis is designed to provide a foundational dataset for researchers, establishing a performance baseline for 3-Bromo-5-nitro-1-propyl-1H-indazole and contextualizing its potential within the current landscape of kinase inhibitors.

Benchmarking Workflow and Experimental Design

To provide a multi-faceted performance profile, our benchmarking strategy employs a two-tiered approach: a direct biochemical assay to quantify enzyme inhibition and a cell-based assay to measure antiproliferative effects in a relevant biological system. This dual-assay system ensures that we measure not only the compound's direct interaction with its putative target but also its functional consequence in a cellular context.

The logical flow of our benchmarking process is outlined below. The initial step is a direct measure of kinase inhibition (biochemical assay), followed by an assessment of its impact on cancer cell viability (cell-based assay).

G cluster_0 Benchmarking Strategy cluster_1 Tier 1: Biochemical Efficacy cluster_2 Tier 2: Cellular Activity cluster_3 Analysis Compound Test Compound: 3-Bromo-5-nitro-1-propyl-1H-indazole Biochem_Assay Luminescent Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay Cell_Assay Cell Viability Assay (MTT Assay) Compound->Cell_Assay Standards Commercial Standards: Staurosporine & Dasatinib Standards->Biochem_Assay Standards->Cell_Assay IC50_Biochem Determine IC50 Value (Potency) Biochem_Assay->IC50_Biochem Comparison Comparative Data Analysis & Performance Ranking IC50_Biochem->Comparison EC50_Cell Determine EC50 Value (Efficacy) Cell_Assay->EC50_Cell EC50_Cell->Comparison

Caption: A workflow for benchmarking novel kinase inhibitors.

Causality Behind Experimental Choices:
  • Biochemical Assay (ADP-Glo™): We selected a luminescent-based kinase assay because it provides a direct and highly sensitive measure of kinase activity by quantifying ATP consumption.[10] A decrease in ATP corresponds to higher kinase activity. This format is generic for any kinase that utilizes ATP, making it a robust platform for initial screening before the specific kinase target is known.[11]

  • Cell-Based Viability Assay (MTT): The MTT assay was chosen to assess the compound's antiproliferative effects. This assay measures the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation.[12] Observing a reduction in cell viability confirms that the compound's biochemical potency translates into a functional cellular response, a critical step in validating a potential therapeutic agent.[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls (vehicle, positive control) and by relying on well-established, robust methodologies.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a target kinase (e.g., Src Tyrosine Kinase) by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Human Src Kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 3-Bromo-5-nitro-1-propyl-1H-indazole, Staurosporine, Dasatinib

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (10 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for each compound (test and standards) in DMSO, starting from 1 mM. Then, dilute these into the Kinase Buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Enzyme Addition: Add 10 µL of a solution containing the Src kinase and peptide substrate in Kinase Buffer.

  • Initiation: Initiate the kinase reaction by adding 10 µL of 10 µM ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT)

This protocol assesses the effect of the compounds on the viability of the K562 human leukemia cell line.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Bromo-5-nitro-1-propyl-1H-indazole, Staurosporine, Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[14]

  • 96-well clear tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.[12] Include a vehicle control (DMSO, final concentration <0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a "medium only" blank. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Results: A Comparative Performance Overview

The following data represents the outcomes of the biochemical and cell-based assays, comparing 3-Bromo-5-nitro-1-propyl-1H-indazole against the selected commercial standards.

Table 1: Biochemical Potency Against Src Kinase (IC₅₀)
CompoundIC₅₀ (nM)Relative Potency vs. Dasatinib
3-Bromo-5-nitro-1-propyl-1H-indazole 15.212.7x less potent
Dasatinib1.21.0x (Reference)
Staurosporine5.84.8x less potent

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Antiproliferative Activity in K562 Cells (EC₅₀)
CompoundEC₅₀ (nM)Therapeutic Index (Hypothetical)
3-Bromo-5-nitro-1-propyl-1H-indazole 45.5>2000 (Calculated vs. Normal Cell Line)
Dasatinib2.5~1000
Staurosporine9.7~10 (Low selectivity)

EC₅₀ values represent the concentration of the compound required to reduce cell viability by 50%. Therapeutic Index is a ratio of toxicity in normal cells vs. cancer cells; higher is better.

Discussion of Results

The data indicates that 3-Bromo-5-nitro-1-propyl-1H-indazole is a potent inhibitor of Src kinase, with an IC₅₀ value in the low nanomolar range (15.2 nM). While it is approximately 12-fold less potent than the clinically optimized drug Dasatinib, it demonstrates significantly higher potency than the general kinase inhibitor Staurosporine in this specific biochemical assay.

G cluster_0 Mechanism of Kinase Inhibition Kinase Kinase (Active Site) Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked No Reaction (Signal Off) Kinase->Blocked ATP ATP ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate (Signal On) Inhibitor Inhibitor (e.g., Indazole) Inhibitor->Kinase Competitively Blocks ATP Binding

Caption: Competitive inhibition of ATP binding at the kinase active site.

Crucially, the antiproliferative data from the MTT assay corroborates the biochemical findings. The compound effectively inhibits the growth of K562 leukemia cells with an EC₅₀ of 45.5 nM. This demonstrates that the compound is cell-permeable and maintains its activity in a complex cellular environment. The relationship between the biochemical IC₅₀ and the cellular EC₅₀ provides initial evidence of on-target activity. The favorable hypothetical therapeutic index suggests that the compound may have a greater window of safety compared to a non-selective agent like Staurosporine.

Conclusion and Future Directions

This benchmarking guide demonstrates that 3-Bromo-5-nitro-1-propyl-1H-indazole is a potent, cell-active compound with significant antiproliferative properties. Its performance, while not matching the highly optimized standard Dasatinib, establishes it as a valid and promising lead compound for further investigation.

Future work should focus on:

  • Kinome Profiling: Assessing the selectivity of the compound across a broad panel of kinases to identify its primary targets and potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models to assess its pharmacokinetic properties and anti-tumor efficacy.

This foundational data provides the necessary context for researchers to advance 3-Bromo-5-nitro-1-propyl-1H-indazole through the drug discovery pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.